1-(3-Bromopropyl)azetidine;hydrobromide
Description
Historical Trajectory and Evolving Significance of Four-Membered Nitrogen Heterocycles
The study of four-membered nitrogen heterocycles dates back to the late 19th and early 20th centuries, but for many years, the chemistry of azetidines was significantly less developed compared to that of other nitrogen-containing rings like pyrrolidines and piperidines, primarily due to challenges in their synthesis. researchgate.netmedwinpublishers.com A key moment in the history of this class of compounds was the isolation of the first naturally occurring azetidine (B1206935) derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis in 1955. medwinpublishers.com
Historically, access to functionalized azetidines was challenging, which limited their application. nih.gov However, in recent decades, their significance has grown exponentially, particularly within the field of medicinal chemistry. researchgate.net The rigid, three-dimensional structure imparted by the azetidine ring is now recognized as a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net Incorporating an azetidine moiety into a drug candidate can lead to improved pharmacological properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and better solubility. nih.govnih.gov Consequently, the azetidine ring is now a feature in numerous approved pharmaceuticals, including the antihypertensive drug azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.orgchemrxiv.org This has fueled a surge in research focused on developing novel and efficient synthetic routes to access diverse and complex azetidine derivatives. nih.govresearchgate.net
Intrinsic Ring Strain and Its Influence on Azetidine Reactivity and Stability
A defining characteristic of the azetidine ring is its significant internal strain. This ring strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. The properties of azetidines are largely driven by this considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org
The degree of ring strain in azetidines places them in a unique position regarding stability and reactivity. They are more strained than their five-membered counterparts, pyrrolidines, but are significantly more stable and easier to handle than the highly reactive three-membered aziridines. rsc.orgrsc.orgresearchwithrutgers.com This intermediate level of strain endows azetidines with a unique combination of stability for handling and latent reactivity that can be harnessed under specific reaction conditions. rsc.orgrsc.org
The inherent strain makes the azetidine ring susceptible to nucleophilic ring-opening reactions, where a bond is cleaved to relieve the strain. researchgate.netnih.govrsc.org This reactivity is a cornerstone of their utility in synthetic chemistry, allowing the azetidine ring to be used as a precursor for synthesizing more complex acyclic amines or larger heterocyclic systems. researchgate.net However, this same strain can also lead to undesired decomposition pathways, presenting a chemical stability challenge for certain azetidine-containing molecules. nih.gov
Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
| Aziridine | 3-membered | 27.7 |
| Azetidine | 4-membered | 25.4 |
| Pyrrolidine | 5-membered | 5.4 |
| Piperidine | 6-membered | ~0 |
This table illustrates the intermediate ring strain of azetidine compared to its lower and higher homologs. rsc.orgrsc.org
Contemporary Challenges and Advancements in Azetidine Chemical Synthesis
Despite their growing importance, the synthesis of azetidines remains a contemporary challenge in organic chemistry. researchgate.net The primary difficulty stems from the energetic barrier to forming the strained four-membered ring, which often leads to competing side reactions and low yields. medwinpublishers.com Traditional methods for azetidine synthesis often require specific precursors and can have limitations in scope and functional group tolerance. researchgate.net These classical strategies typically include the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net
To overcome these challenges, significant research efforts have been directed toward developing more efficient and versatile synthetic methodologies. Recent years have seen remarkable advances in this area, providing chemists with a broader toolbox for constructing the azetidine core. rsc.orgrsc.org These modern synthetic strategies include:
[2+2] Cycloadditions: This method involves the reaction of an alkene with an imine (or a related species) to directly form the four-membered ring. researchgate.netresearchgate.net Photochemical approaches, such as the aza Paternò-Büchi reaction, have become particularly powerful. rsc.org
C-H Amination/Activation: Intramolecular C-H amination, often catalyzed by transition metals like palladium, allows for the formation of the azetidine ring by creating a C-N bond from a previously unactivated C-H bond. rsc.org
Ring Expansion and Contraction: Azetidines can be synthesized through the ring expansion of smaller rings, like aziridines, or the ring contraction of larger heterocycles. magtech.com.cn
Strain-Release Homologation: A particularly innovative approach involves the use of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo strain-releasing reactions with various reagents to generate highly functionalized azetidines in a stereocontrolled manner. rsc.orgchemrxiv.org
These advanced methods have not only improved the accessibility of simple azetidines but have also enabled the construction of more complex, densely functionalized, and stereochemically defined azetidine-containing molecules, further expanding their utility in various scientific domains. rsc.orgchemrxiv.org
Table 2: Overview of Modern Azetidine Synthesis Strategies
| Synthetic Strategy | Description | Key Features |
| [2+2] Cycloaddition | Reaction between an imine and an alkene to form the azetidine ring. researchgate.netresearchgate.net | Direct formation of the 4-membered ring; can be stereoselective. |
| Intramolecular C-H Amination | Formation of a C-N bond via activation of a C-H bond in a suitable amine precursor. rsc.org | High atom economy; good for functionalized azetidines. |
| Ring Expansion/Contraction | Synthesis from smaller (e.g., aziridines) or larger heterocyclic precursors. magtech.com.cn | Access to specific substitution patterns. |
| Strain-Release Reactions | Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes. rsc.org | Modular; allows for rapid diversification and stereocontrol. |
Properties
IUPAC Name |
1-(3-bromopropyl)azetidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-3-1-4-8-5-2-6-8;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAAOOQFKMKGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of the Azetidine Core and Side Chain
Ring-Opening Dynamics of the Azetidine (B1206935) Heterocycle
The significant ring strain in the azetidine core makes it a reactive electrophile, particularly after quaternization of the nitrogen atom, which further activates the ring for nucleophilic attack. nih.gov
The ring-opening of azetidines, and more readily their corresponding azetidinium ions, is a key transformation. nih.gov For "1-(3-Bromopropyl)azetidine", the nitrogen atom's lone pair can be further alkylated or protonated, forming a more reactive azetidinium cation. Nucleophiles can then attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. This process is a cornerstone of azetidine chemistry, providing access to a variety of functionalized linear amines. bohrium.comnih.gov
The general mechanism involves the SN2 attack of a nucleophile on one of the α-carbons of the azetidinium ring, resulting in ring cleavage. A diverse range of nucleophiles, including halides, amines, and oxygen-containing species, can initiate this process. organic-chemistry.orgresearchgate.net The reactivity of the azetidine ring is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen, which is not the case for the simple alkyl substituent in "1-(3-Bromopropyl)azetidine". However, the formation of the azetidinium ion in the hydrobromide salt form increases its susceptibility to nucleophilic attack.
A variety of nucleophiles have been shown to effectively open azetidinium rings, leading to a range of functionalized amine products. The table below summarizes some common nucleophiles and the expected products from their reaction with a generic N-alkylazetidinium ion.
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Azide (N₃⁻) | γ-Azidoamine | R-N⁺(CH₂)₃ + N₃⁻ → R-N(CH₂)₃N₃ |
| Benzylamine (BnNH₂) | γ-Diaminopropane derivative | R-N⁺(CH₂)₃ + BnNH₂ → R-N(CH₂)₃NHBn |
| Acetate (AcO⁻) | γ-Amino ester | R-N⁺(CH₂)₃ + AcO⁻ → R-N(CH₂)₃OAc |
| Alkoxides (RO⁻) | γ-Amino ether | R-N⁺(CH₂)₃ + RO⁻ → R-N(CH₂)₃OR' |
In the presence of strong acids, the azetidine ring can undergo cleavage. The hydrobromide salt of "1-(3-Bromopropyl)azetidine" already possesses a protonated nitrogen, which activates the ring. Further protonation or interaction with a Lewis acid can facilitate ring-opening. magtech.com.cn This process can lead to the formation of γ-haloamines or other degradation products, depending on the reaction conditions and the nucleophiles present in the medium. For instance, in the presence of a halide source from the acid, a γ-haloamine can be formed.
It has been noted that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition, especially when a pendant nucleophilic group is present on the N-substituent. While the bromopropyl group is not strongly nucleophilic, under certain conditions, intramolecular cyclization followed by rearrangement could be a potential degradation pathway, though less likely than intermolecular reactions.
For unsubstituted or symmetrically substituted azetidines like the parent ring in "1-(3-Bromopropyl)azetidine", regioselectivity is not a factor as the two α-carbons are equivalent. However, in substituted azetidines, the site of nucleophilic attack is a critical aspect. Generally, nucleophilic attack occurs at the less sterically hindered α-carbon. magtech.com.cn Electronic factors also play a significant role; for example, a substituent that can stabilize a positive charge will direct the nucleophile to the other α-carbon. magtech.com.cnorganic-chemistry.org
Studies on enantiopure azetidinium salts have shown that nucleophilic ring-opening is often highly regioselective. For instance, in azetidinium ions without a substituent at the C-4 position, nucleophiles preferentially attack this position. organic-chemistry.org The stereochemistry of the reaction typically proceeds with inversion of configuration at the carbon center that is attacked, consistent with an SN2 mechanism. This stereospecificity is a valuable feature in asymmetric synthesis.
The regioselectivity of ring-opening in unsymmetrically substituted azetidinium ions is influenced by a combination of steric and electronic effects, as well as the nature of the nucleophile.
| Factor | Influence on Regioselectivity | Example Outcome |
|---|---|---|
| Steric Hindrance | Nucleophiles tend to attack the less substituted carbon. magtech.com.cn | In 2-alkylazetidiniums, attack often occurs at C4. |
| Electronic Effects | Unsaturated groups (e.g., aryl, vinyl) at C2 can stabilize the transition state, favoring attack at C2. magtech.com.cn | 2-Arylazetidiniums may undergo cleavage of the C2-N bond. |
| Nature of Nucleophile | Sterically bulky nucleophiles show a higher preference for the less hindered site. magtech.com.cn | A bulky alkoxide will more selectively attack the less substituted carbon. |
Functionalization Reactions of the Azetidine Ring System
Beyond ring-opening, the azetidine core can be functionalized while preserving the four-membered ring, offering pathways to more complex derivatives.
The direct metallation of the azetidine ring, typically through lithiation, provides a powerful method for its functionalization. nih.gov The regioselectivity of this process is highly dependent on the nature of the substituent on the nitrogen atom. nih.gov For N-alkylazetidines, lithiation can be directed to different positions. While N-Boc protected azetidines tend to undergo lithiation at the C2 position, N-alkyl groups can direct metallation to other sites. nih.gov The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents onto the azetidine ring. This site-selective functionalization is crucial for the synthesis of complex azetidine derivatives. nih.gov
The development of methods for the stereoselective functionalization of azetidines, for example through the use of chiral ligands or auxiliaries, has further expanded the synthetic utility of these compounds. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. mdpi.com While less common for the direct functionalization of the azetidine ring itself without prior halogenation, derivatives of "1-(3-Bromopropyl)azetidine" could be synthesized to participate in such reactions. For instance, if a halogen were introduced at the 3-position of the azetidine ring, it could undergo Suzuki-Miyaura coupling with boronic acids to form 3-aryl or 3-vinyl azetidines. rsc.orgresearchgate.net
More directly relevant to "1-(3-Bromopropyl)azetidine", the bromine atom on the propyl side chain is a prime site for Suzuki-Miyaura cross-coupling. This would allow for the attachment of various aryl or vinyl groups to the side chain, leading to a diverse array of derivatives while keeping the azetidine core intact. The reaction would typically involve a palladium catalyst, a base, and a suitable boronic acid or ester. rsc.orgmdpi.com This approach highlights the dual reactivity of the molecule, where both the ring and the side chain can be targets for chemical modification.
Recent advancements have also demonstrated the use of azetidine-based ligands in palladium catalysts for Suzuki-Miyaura reactions, showcasing the versatility of the azetidine motif in organic synthesis. mdpi.comresearchgate.net
Reactivity of the 3-Bromopropyl Side Chain
The 3-bromopropyl side chain is the primary locus of reactivity for 1-(3-Bromopropyl)azetidine (B3248259) under many conditions. The carbon atom bonded to the bromine is electrophilic, making it susceptible to attack by nucleophiles, which leads to substitution reactions. Furthermore, the proximity of the azetidine nitrogen to the reactive side chain allows for intramolecular reactions, resulting in the formation of new, often complex, heterocyclic structures.
The terminal bromine atom on the propyl side chain serves as an effective leaving group in nucleophilic substitution reactions. libretexts.org In these reactions, the substrate, 1-(3-bromopropyl)azetidine, acts as an electrophile, reacting with a variety of nucleophiles to displace the bromide ion. This process is a fundamental method for introducing diverse functional groups onto the azetidine scaffold.
The general scheme for this reaction is: Nu:⁻ + Azetidine-(CH₂)₃-Br → Azetidine-(CH₂)₃-Nu + Br⁻
Where Nu: represents a nucleophile.
These reactions are typically bimolecular (Sₙ2), where the rate of reaction depends on the concentration of both the azetidine substrate and the incoming nucleophile. libretexts.org The versatility of this reaction allows for the synthesis of a wide array of derivatives by varying the nucleophilic partner.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Azetidin-1-yl)propan-1-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(3-Methoxypropyl)azetidine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(3-(Phenylthio)propyl)azetidine |
| Amine | Ammonia (NH₃) | 3-(Azetidin-1-yl)propan-1-amine |
| Cyanide | Sodium Cyanide (NaCN) | 4-(Azetidin-1-yl)butanenitrile |
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)azetidine |
This reactivity is foundational in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. By systematically introducing different functionalities via nucleophilic substitution, researchers can fine-tune the physicochemical and biological properties of the parent molecule.
A significant and synthetically valuable transformation of 1-(3-bromopropyl)azetidine is its ability to undergo intramolecular cyclization. In this reaction, the nucleophilic nitrogen atom of the azetidine ring attacks the electrophilic carbon at the other end of the propyl chain, displacing the bromide leaving group. This process results in the formation of a new carbon-nitrogen bond and the creation of a fused bicyclic system.
This intramolecular Sₙ2 reaction yields a quaternary azetidinium salt, specifically 1-azoniabicyclo[3.2.0]heptane bromide. The formation of such bicyclic azetidinium salts is a key strategy for building more complex molecular frameworks from simpler azetidine precursors. nih.govresearchgate.net
The reaction proceeds as follows:
These resulting bicyclic azetidinium ions are themselves reactive intermediates. Due to the inherent strain in the four-membered azetidine ring, they are susceptible to ring-opening reactions when treated with nucleophiles. nih.govresearchgate.net This subsequent reactivity allows for ring-expansion, providing synthetic routes to larger nitrogen-containing heterocycles such as pyrrolidines and piperidines, which are prevalent in many biologically active molecules. researchgate.net
For instance, the treatment of the bicyclic azetidinium salt with a nucleophile can lead to the cleavage of one of the C-N bonds of the original azetidine ring, embedding the nucleophile into a new, larger ring structure. This strain-driven ring-expansion highlights the utility of 1-(3-bromopropyl)azetidine as a precursor to a variety of heterocyclic architectures. researchgate.netresearchgate.net The development of synthetic protocols for azetidinium compounds remains an active area of research, with studies exploring optimal conditions, including solvent and temperature effects, to improve reaction efficiency. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of 1-(3-Bromopropyl)azetidine (B3248259) hydrobromide, offering unambiguous insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of 1-(3-Bromopropyl)azetidine hydrobromide provides critical information regarding the electronic environment of the protons on both the azetidine (B1206935) ring and the bromopropyl chain. In a typical analysis, the spectrum displays distinct signals corresponding to the different sets of non-equivalent protons.
The protons on the carbons adjacent to the nitrogen atom in the azetidine ring are expected to appear as multiplets in the downfield region, typically around 3.8-4.2 ppm, due to the deshielding effect of the quaternary ammonium (B1175870) nitrogen. The protons at the C3 position of the azetidine ring usually present as a multiplet further upfield, around 2.4-2.6 ppm.
For the bromopropyl chain, the methylene (B1212753) group attached to the nitrogen (N-CH₂) is observed as a triplet around 3.4-3.6 ppm. The central methylene group (-CH₂-) of the propyl chain appears as a multiplet in the range of 2.2-2.4 ppm. Finally, the terminal methylene group attached to the bromine atom (CH₂-Br) is the most deshielded of the propyl chain protons, resonating as a triplet at approximately 3.5-3.7 ppm.
Table 1: ¹H NMR Spectral Data for 1-(3-Bromopropyl)azetidine Moiety
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Azetidine CH₂ (C2, C4) | 3.8 - 4.2 | Multiplet | - |
| N-CH₂ (propyl) | 3.4 - 3.6 | Triplet | ~7.0 |
| CH₂-Br (propyl) | 3.5 - 3.7 | Triplet | ~6.5 |
| Azetidine CH₂ (C3) | 2.4 - 2.6 | Multiplet | - |
Note: Data are typical expected values and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The carbon atoms of the azetidine ring attached to the nitrogen (C2 and C4) typically resonate around 55-60 ppm. The C3 carbon of the azetidine ring is found further upfield, near 15-20 ppm.
Within the propyl chain, the carbon bonded to the nitrogen (N-CH₂) shows a signal around 52-56 ppm. The central carbon (-CH₂-) appears at approximately 28-32 ppm, and the carbon bearing the bromine atom (CH₂-Br) is observed in the range of 30-34 ppm.
Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign these proton and carbon signals. An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) H-C correlations, confirming the connectivity of the molecular fragments.
Table 2: ¹³C NMR Spectral Data for 1-(3-Bromopropyl)azetidine Moiety
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Azetidine CH₂ (C2, C4) | 55 - 60 |
| N-CH₂ (propyl) | 52 - 56 |
| CH₂-Br (propyl) | 30 - 34 |
| Central CH₂ (propyl) | 28 - 32 |
Note: Data are typical expected values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups and vibrational modes present in the molecule. The spectrum of 1-(3-Bromopropyl)azetidine hydrobromide is characterized by several key absorption bands. A broad and strong absorption in the region of 2700-3000 cm⁻¹ is indicative of the N-H stretch of the hydrobromide salt. The C-H stretching vibrations of the methylene groups in the azetidine ring and propyl chain are observed as sharp peaks between 2850 and 3000 cm⁻¹. The C-N stretching vibration of the azetidine ring typically appears in the 1100-1250 cm⁻¹ region. A notable absorption corresponding to the C-Br stretch is found in the fingerprint region, usually between 500 and 600 cm⁻¹.
Table 3: Key IR Absorption Bands for 1-(3-Bromopropyl)azetidine hydrobromide
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (salt) | 2700 - 3000 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C-N Stretch | 1100 - 1250 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(3-Bromopropyl)azetidine hydrobromide, the analysis would be performed on the cation, [C₆H₁₂BrN + H]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks separated by 2 Da. The precise mass of the monoisotopic peak allows for the unambiguous confirmation of the molecular formula, C₆H₁₃BrN⁺.
Table 4: HRMS Data for the Cation of 1-(3-Bromopropyl)azetidine
| Ion Formula | Calculated m/z | Observed m/z |
|---|---|---|
| [C₆H₁₃⁷⁹BrN]⁺ | 178.0280 | Typically within 5 ppm |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a single crystal. This technique would determine the precise bond lengths, bond angles, and torsional angles of 1-(3-Bromopropyl)azetidine hydrobromide in the solid state. The analysis would reveal the puckered conformation of the four-membered azetidine ring, the spatial arrangement of the bromopropyl substituent, and the ionic interactions between the azetidinium cation and the bromide anion. As of now, publicly accessible crystallographic data for this specific compound is not available. Should such data become available, it would offer unparalleled insight into the molecule's three-dimensional architecture and intermolecular packing in the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of azetidine (B1206935) derivatives. mdpi.comacs.org These methods can determine properties such as ionization potential and electron affinity, which are crucial for evaluating a molecule's ability to participate in electron transfer processes. mdpi.com For instance, studies on model azetidine systems have used DFT to analyze redox properties, which is vital for understanding their behavior in different chemical environments. mdpi.com
The electronic properties of the azetidine ring, a core component of 1-(3-Bromopropyl)azetidine (B3248259);hydrobromide, are significantly influenced by its strained four-membered structure. researchgate.net DFT calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. This information helps predict sites susceptible to nucleophilic or electrophilic attack, thereby forecasting the molecule's reactivity in various chemical reactions. researchgate.netnih.gov For example, the nitrogen atom's lone pair and the polarized C-Br bond are key features governing the reactivity of 1-(3-Bromopropyl)azetidine.
Recent research has demonstrated the use of computational models to prescreen compounds and predict their reactivity in forming azetidines, moving beyond trial-and-error approaches. mit.edubioquicknews.com These models often rely on quantum chemical calculations to determine the frontier orbital energies of reactants, which can then be used to predict the feasibility and yield of a reaction. mit.edu
Conformational Analysis and Molecular Dynamics Simulations of Azetidine Systems
The three-dimensional structure and flexibility of 1-(3-Bromopropyl)azetidine;hydrobromide are critical to its chemical behavior and biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface and dynamic behavior of molecules. nih.govresearchgate.net
For azetidine systems, these simulations can reveal the preferred puckering of the four-membered ring and the rotational conformations of the bromopropyl side chain. MD simulations, by modeling the movement of atoms over time, provide insights into the structural stability and interaction dynamics of the molecule, often in a simulated biological environment like an aqueous solution. researchgate.net This approach allows for the characterization of the conformational landscape, identifying low-energy, populated states that are likely to be biologically relevant. researchgate.net
An integrated approach combining MD simulations with experimental data, such as NMR spectroscopy, can provide a more accurate and detailed picture of the conformational preferences of small molecules. nih.gov While direct simulation studies on this compound are not extensively reported, the principles from studies on other small peptides and heterocyclic systems are readily applicable. nih.govnih.gov
Theoretical Assessment of Ring Strain Energies and Their Impact on Chemical Transformations
A defining feature of the azetidine ring is its significant ring strain energy, which is a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. researchgate.netrsc.org Theoretical methods, including ab initio and DFT calculations, are employed to quantify this strain energy. researchgate.netacs.org The calculated ring strain for azetidine is approximately 25.2-25.4 kcal/mol, which is comparable to that of other highly strained rings like cyclobutane (B1203170) and aziridine. researchgate.netrsc.org
This inherent strain energy is a primary driver of the reactivity of azetidines. researchgate.netrsc.orgresearchwithrutgers.com It facilitates ring-opening reactions that relieve the strain, making the azetidine ring a versatile synthon in organic chemistry. Theoretical calculations can model the transition states and energy barriers associated with these ring-opening transformations, providing a quantitative understanding of their feasibility and kinetics. mdpi.com For example, theoretical studies have shown that one-electron reduction can dramatically lower the energy barrier for the ring opening of an azetidine heterocycle. mdpi.com This high ring strain also imparts a degree of molecular rigidity, a feature that can be advantageous in drug design. researchgate.net
| Cyclic Compound | Ring Strain Energy (kcal/mol) |
| Piperidine | 0 |
| Pyrrolidine | 5.8 |
| Azetidine | 25.2 |
| Cyclobutane | 26.4 |
| Aziridine | 26.7 |
| Cyclopropane | 27.6 |
| Data sourced from references researchgate.net. |
Development and Application of Computational Models in Reaction Discovery and Optimization
Computational models are increasingly being used to accelerate the discovery and optimization of chemical reactions involving azetidines. mit.edubioquicknews.com These models can predict the outcome of reactions, screen potential substrates, and identify optimal reaction conditions, thereby reducing the need for extensive empirical experimentation. mit.edu
Researchers at MIT and the University of Michigan have developed computational models to predict the success of photocatalyzed reactions that form azetidines from alkenes and oximes. mit.edubioquicknews.com By calculating the frontier orbital energies of the reactants, their model can quickly predict whether a given pair of compounds will react to form the desired azetidine product. mit.edu This predictive capability allows for the rapid screening of a large number of potential starting materials.
Such computational approaches are invaluable for synthesizing complex molecules that incorporate the azetidine scaffold. The development of these predictive models is a significant step towards a more rational and efficient approach to chemical synthesis.
Molecular Docking and Binding Mode Analysis (focused on molecular interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.gov In the context of drug discovery, it is used to predict how a ligand, such as an azetidine derivative, might interact with the binding site of a protein target. researchgate.netresearchgate.net
For a molecule like this compound, docking studies can provide valuable insights into its potential biological targets. The azetidine ring and the bromopropyl group can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues of a protein's binding pocket.
Predictive modeling of ligand-target interactions aims to forecast the binding affinity and mode of a small molecule to a protein. mdpi.comyoutube.comresearchgate.net This is often achieved through a combination of molecular docking simulations and scoring functions that estimate the strength of the interaction. frontiersin.org The results of these simulations can help prioritize compounds for experimental testing and guide the design of new molecules with improved binding properties. nih.gov
The process typically involves preparing the 3D structures of both the ligand and the protein target. biointerfaceresearch.com The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site and ranks them based on a scoring function. nih.gov Advanced techniques may also incorporate molecular dynamics simulations to refine the docked poses and provide a more dynamic picture of the binding event. biointerfaceresearch.com
A crucial outcome of molecular docking and binding mode analysis is the identification of key amino acid residues in the protein's binding pocket that are critical for ligand recognition and binding. researchgate.netnih.govnih.gov These residues are the specific amino acids that form favorable interactions with the ligand.
By analyzing the docked complex, researchers can identify which amino acid side chains are in close proximity to the ligand and the nature of the interactions they form (e.g., hydrogen bond donors/acceptors, hydrophobic contacts). plos.org For an azetidine-containing ligand, the nitrogen atom could act as a hydrogen bond acceptor, while the alkyl portions can engage in van der Waals interactions. Understanding these key interactions is fundamental for structure-based drug design, as it allows for the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein. nih.gov
Synthetic Utility and Role in Complex Molecule Synthesis
Strategic Use as a Versatile Building Block in Organic Synthesis
1-(3-Bromopropyl)azetidine (B3248259) hydrobromide is strategically employed as a versatile building block for incorporating the azetidinylpropyl moiety into larger molecular frameworks. The terminal bromine atom on the propyl chain acts as an effective leaving group in nucleophilic substitution reactions, allowing for the facile attachment of the azetidine-containing fragment to a wide array of nucleophiles. This versatility makes it a key reagent in programs aimed at exploring new chemical space for drug discovery. researchgate.net
The azetidine (B1206935) ring itself is recognized as a privileged structure in medicinal chemistry, capable of serving as a bioisosteric replacement for other common rings like pyrrolidine, piperidine, or even phenyl groups. chemrxiv.org Its compact and three-dimensional nature can lead to improved binding interactions with biological targets. The development of synthetic methods that allow for the direct and modular incorporation of such valuable motifs is a central goal in medicinal chemistry. chemrxiv.orgrsc.org Reagents like 1-(3-Bromopropyl)azetidine provide a straightforward route to introduce the beneficial properties of the azetidine ring into potential therapeutic agents.
The utility of this building block is demonstrated in its application to construct molecules with diverse functional groups. The reaction of the bromopropyl group with various nucleophilic substrates allows for the creation of a wide range of derivatives, each retaining the core azetidine structure. This approach is fundamental to diversity-oriented synthesis, where a common precursor is used to generate a library of structurally related compounds for biological screening. nih.gov
Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The significant ring strain inherent in the azetidine ring makes it not only a stable scaffold but also a latent reactive group that can be triggered to undergo ring-opening or ring-expansion reactions. rsc.orgresearchgate.net This reactivity allows azetidine derivatives to serve as precursors for the synthesis of larger, more complex nitrogen-containing heterocyclic systems.
A notable synthetic strategy involves the intramolecular cyclization of a suitably functionalized azetidine derivative, followed by the ring opening of the strained four-membered ring. For instance, an N-substituted azetidine can undergo an intramolecular cross-coupling reaction. mdpi.com The resulting intermediate, an azetidinium salt, is highly susceptible to nucleophilic attack, leading to the cleavage of a C-N bond in the four-membered ring and the concomitant formation of a larger ring system. mdpi.com This strain-release-driven approach has been successfully applied to transform azetidine precursors into seven-membered rings like 1,4-benzodiazepines. mdpi.com
This strategy can be illustrated by the potential synthesis of a tetrahydro-1,4-thiazepine derivative starting from 1-(3-Bromopropyl)azetidine. The initial step would involve the reaction with a binucleophile such as 2-aminothiophenol. Subsequent intramolecular cyclization and activation of the azetidine nitrogen would form a tricyclic azetidinium intermediate, which upon ring-opening would yield the larger heterocyclic framework.
| Starting Material Precursor | Reaction Sequence | Resulting Heterocyclic System |
| 1-(Arylmethyl)azetidine derivative | 1. Intramolecular C-N Coupling2. Azetidinium Ring Opening | 1,4-Benzodiazepine |
| 1-(3-Bromopropyl)azetidine | 1. Reaction with 2-aminothiophenol2. Intramolecular Cyclization3. Azetidinium Ring Opening | Tetrahydro-1,4-thiazepine derivative |
This type of transformation highlights the dual role of the azetidine ring: it first acts as a directing group to facilitate the formation of a new ring, and then it is consumed in a productive rearrangement to yield a more complex heterocyclic structure.
Preparation of Highly Functionalized Azetidine Derivatives through Modular Synthesis
Modular synthesis is a powerful strategy in medicinal chemistry that allows for the rapid generation of a diverse library of compounds from a common set of building blocks. nih.govresearchgate.net 1-(3-Bromopropyl)azetidine hydrobromide is an exemplary reagent for such an approach, enabling the synthesis of highly functionalized azetidine derivatives. The key to its utility is the chemically distinct reactive sites: the electrophilic bromopropyl chain and the nucleophilic azetidine nitrogen (in its free base form).
The primary synthetic route involves the reaction of the bromopropyl group with a diverse range of nucleophiles. This allows the azetidinylpropyl group to be appended to various core structures, effectively "decorating" them with the azetidine moiety. This modularity enables chemists to systematically vary the core structure while keeping the azetidine unit constant, or vice-versa, to explore structure-activity relationships. Methodologies that permit the direct attachment of the azetidine ring to biorelevant nucleophiles are highly sought after. chemrxiv.orgrsc.orgchemrxiv.org
The table below illustrates the modular approach using 1-(3-Bromopropyl)azetidine with various classes of nucleophiles to generate a library of functionalized derivatives.
| Nucleophile Class | Example Nucleophile | Resulting Product Structure |
| Phenols | 4-Methoxyphenol | 1-(3-(4-Methoxyphenoxy)propyl)azetidine |
| Anilines | Aniline | N-(3-(Azetidin-1-yl)propyl)aniline |
| Thiols | Thiophenol | 1-(3-(Phenylthio)propyl)azetidine |
| N-Heterocycles | Indole | 1-(3-(Azetidin-1-yl)propyl)-1H-indole |
| Carbanions | Diethyl malonate | Diethyl 2-(3-(azetidin-1-yl)propyl)malonate |
This modular strategy provides efficient access to novel, three-dimensional chemical structures that are often inaccessible through traditional linear synthetic sequences. chemrxiv.orgresearchgate.net The ability to rapidly generate and test a wide variety of such compounds is crucial for the identification of new lead structures in drug discovery programs. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Bromopropyl)azetidine hydrobromide?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves refluxing 1-(3-bromopropyl)azetidin-2-one with hydrobromic acid (HBr) in methanol, using triethylamine as a catalyst to enhance reaction efficiency . Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical to confirm intermediate formation. Post-reaction purification often employs recrystallization from ethanol to isolate the hydrobromide salt .
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- 1H/13C NMR spectroscopy : To confirm the azetidine ring structure and bromopropyl chain connectivity (e.g., δ ~3.5–4.0 ppm for CH2Br protons) .
- Mass spectrometry (ESI/HRMS) : To verify molecular weight (e.g., [M+H]+ for C6H12Br2N at m/z 272.94) .
- Elemental analysis : To validate stoichiometry, particularly for hydrobromide salt formation .
Q. How does the hydrobromide salt form influence stability and handling?
The hydrobromide salt enhances water solubility but is hygroscopic. Store under inert gas (argon/nitrogen) at –20°C in desiccated conditions. Pre-dry solvents (e.g., ethanol) to prevent hydrolysis during recrystallization .
Advanced Research Questions
Q. How does the bromopropyl moiety affect reactivity in nucleophilic substitution (SN2) reactions?
The 3-bromopropyl group acts as a versatile alkylating agent due to the bromide’s leaving-group capability. In azetidine derivatives, steric hindrance from the azetidine ring can slow SN2 kinetics. Computational modeling (DFT) is recommended to map transition states and optimize reaction conditions for target products (e.g., quinuclidine analogs) .
Q. What mechanisms explain unexpected dehalogenation during reduction reactions?
When 1-(3-bromopropyl)azetidine hydrobromide is treated with strong reducing agents (e.g., LiAlH4), dehalogenation may occur via radical intermediates or β-hydride elimination. For example, LiAlH4 can reduce the C-Br bond, yielding 1-(3-hydroxypropyl)azetidine as a side product. Mitigation strategies include using milder reductants (e.g., NaBH4/CeCl3) or protecting the bromide .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
The bromopropyl chain is pivotal in synthesizing bioactive molecules. For instance:
Q. How can ring-opening reactions of azetidine derivatives be controlled for selective product formation?
Controlled ring-opening of 1-(3-bromopropyl)azetidine hydrobromide requires careful selection of nucleophiles and solvents. For example:
- Amines : Yield azaspirocyclic products via intramolecular cyclization.
- Thiols : Produce thioether-linked analogs in DMF at 60°C.
Kinetic studies (e.g., using in-situ IR) are advised to optimize reaction pathways and minimize side products .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported NMR shifts for this compound?
Variations in NMR data (e.g., δ for CH2Br) may arise from solvent effects (D2O vs. CDCl3) or salt dissociation. Always report solvent, temperature, and concentration. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if available .
Q. Why do some synthetic routes yield aziridine byproducts instead of azetidine derivatives?
Under strong reducing conditions (e.g., LiAlH4), azetidin-2-one precursors can undergo ring contraction to aziridines via a retro-aldol mechanism. This is avoided by using non-reductive conditions (e.g., HBr in acetic acid) for azetidine ring preservation .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Safety : The compound’s H302/H315 hazards necessitate PPE (gloves, goggles) and fume hood use .
- Computational Tools : Employ Gaussian or ORCA for mechanistic studies to predict regioselectivity in alkylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
